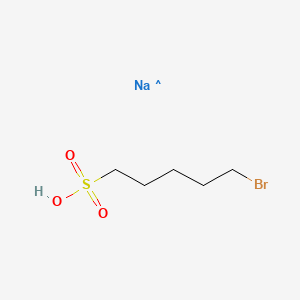

5-Bromo-1-pentanesulfonic Acid Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGFVQCJAWZSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CCBr.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747229 | |

| Record name | PUBCHEM_71314264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55788-45-9 | |

| Record name | 1-Pentanesulfonic acid, 5-bromo-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55788-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PUBCHEM_71314264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-pentanesulfonic Acid Sodium Salt CAS 55788-45-9

An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt (CAS 55788-45-9)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 55788-45-9. It details the compound's physicochemical properties, synthesis methodologies, and core applications, with a particular focus on its role as a key intermediate in organic synthesis. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science, offering field-proven insights and detailed protocols to support laboratory applications.

Introduction

This compound, also known as Sodium 5-bromo-1-pentanesulfonate, is a bifunctional organohalide compound.[1][2] Its structure incorporates a terminal sulfonate group, conferring hydrophilicity, and a terminal bromine atom on a five-carbon aliphatic chain, which serves as a reactive site for nucleophilic substitution. This dual functionality makes it a versatile building block in various chemical syntheses. It is particularly valuable for introducing a pentanesulfonate moiety into target molecules, thereby modifying their solubility, polarity, and biological activity. This guide will explore the fundamental characteristics of this reagent and its practical applications in modern chemistry.

Physicochemical Properties

The compound is an aliphatic biochemical primarily used for research purposes.[1][3] Understanding its core properties is essential for its effective handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 55788-45-9 | [1][2] |

| Molecular Formula | C₅H₁₀BrNaO₃S | [2] |

| Molecular Weight | 253.09 g/mol | [4] |

| Alternate Names | Sodium 5-Bromo-1-pentanesulfonate | [1][2] |

| Solubility | Soluble in Dimethylformamide (DMF) | [4] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [4] |

Synthesis and Mechanism

While specific, detailed synthesis routes for this compound are not extensively published in readily available literature, a general and analogous approach can be inferred from established organosulfur chemistry. A plausible synthetic pathway involves the reaction of 1,5-dibromopentane with a sulfite salt, such as sodium sulfite.

Conceptual Synthesis Workflow

The reaction is a nucleophilic substitution where the sulfite anion displaces one of the bromide ions on the pentane chain. This choice is predicated on the higher reactivity of primary alkyl bromides and the nucleophilicity of the sulfite ion.

Causality Behind Experimental Choices:

-

Stoichiometry: Using an excess of 1,5-dibromopentane can favor the mono-substituted product, minimizing the formation of the di-substituted byproduct (pentane-1,5-disulfonate).

-

Solvent: A polar aprotic solvent like DMF or DMSO would be suitable to dissolve the sodium sulfite and facilitate the SN2 reaction mechanism.

-

Temperature: Moderate heating is typically required to drive the reaction to completion in a reasonable timeframe.

A related patent for preparing 1-pentanesulfonic acid sodium salt involves reacting bromopentane with sodium sulfite at high temperatures (190-210°C), suggesting that similar forceful conditions might be employed for this synthesis.[5]

Core Applications & Mechanistic Insights

The primary utility of this compound lies in its role as an alkylating agent to introduce a negatively charged, hydrophilic sulfonate group.

Synthesis of Zwitterionic Surfactants and Ionic Liquids

A major application is in the synthesis of zwitterionic (amphoteric) surfactants and ionic liquids.[6] These molecules possess both a positive and a negative charge on the same molecule, granting them unique properties. The compound serves as a key reagent for quaternization of tertiary amines.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of a tertiary amine attacks the carbon atom bonded to the bromine. This SN2 reaction results in the formation of a quaternary ammonium cation and the displacement of the bromide ion. The final product is a zwitterionic molecule containing a quaternary ammonium head and a sulfonate tail.

This strategy is employed to create novel surfactants for various applications, including enhanced oil recovery and as components in advanced formulations.[6][7] The resulting zwitterionic compounds can act as "smart" wettability modifiers, adapting their behavior to the surrounding environment.[6]

Pharmaceutical Intermediates

In drug development, modifying a lead compound's physicochemical properties is critical for optimizing its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Introducing a sulfonate group can significantly increase water solubility, which is often a limiting factor for bioavailability.[8]

This compound can be used to functionalize drug candidates containing nucleophilic groups (e.g., amines, thiols, or hydroxyls). This modification can transform a poorly soluble API into a more effective therapeutic agent. Ionic liquids themselves are being explored as active pharmaceutical ingredients (API-ILs) to overcome solubility and polymorphism issues.[8][9]

Proteomics Research

The compound is described as an aliphatic biochemical for proteomics research.[1] While specific applications are not detailed, it can be inferred that it is used to modify proteins or peptides. The sulfonate group introduces a strong negative charge, which can be useful in separation techniques like ion-exchange chromatography or in altering the isoelectric point of a protein for analytical purposes.

Experimental Protocol: Synthesis of a Pyridinium-based Zwitterion

This protocol provides a representative, step-by-step methodology for the synthesis of a zwitterionic compound using this compound as the alkylating agent. This procedure is adapted from general quaternization reactions found in surfactant synthesis literature.[7][10]

Objective: To synthesize 1-(5-sulfonatopentyl)pyridinium.

Materials:

-

This compound (1.0 eq)

-

Pyridine (1.1 eq, freshly distilled)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Diethyl ether (for precipitation)

Procedure:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.53 g, 10 mmol).

-

Dissolution: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture to dissolve the salt. Gentle warming may be required.

-

Reagent Addition: Add freshly distilled pyridine (0.88 mL, 11 mmol) to the solution dropwise using a syringe.

-

Causality: A slight excess of the amine ensures the complete consumption of the limiting alkylating agent. Anhydrous conditions are crucial to prevent side reactions with water.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the SN2 reaction to proceed efficiently.

-

-

Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. A white precipitate may form. To maximize precipitation, slowly add diethyl ether to the flask while stirring until the solution becomes cloudy.

-

Isolation: Cool the flask in an ice bath for 30 minutes to complete the precipitation of the zwitterionic product.

-

Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two small portions of cold diethyl ether to remove any unreacted pyridine or starting material.

-

Drying: Dry the white solid product under vacuum to obtain the final zwitterionic compound. Characterize the product using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this chemical.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11] Keep the compound away from heat, sparks, and open flames as well as strong oxidizing agents, acids, and bases.[11][12]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[11] Recommended long-term storage is at -20°C.[4]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic chemistry. Its bifunctional nature allows for the straightforward introduction of the pentanesulfonate moiety into a wide range of molecular scaffolds. This capability is critically important in the fields of materials science for the rational design of surfactants and ionic liquids, and in pharmaceutical development for enhancing the aqueous solubility and bioavailability of drug candidates. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers aiming to leverage the unique properties of this compound in their work.

References

- Santa Cruz Biotechnology, Inc. This compound | CAS 55788-45-9. [URL: https://www.scbt.com/p/5-bromo-1-pentanesulfonic-acid-sodium-salt-55788-45-9]

- Alfa Chemistry. CAS 55788-45-9 this compound. [URL: https://www.alfa-chemistry.com/cas_55788-45-9.htm]

- ChemWhat. This compound CAS#: 55788-45-9. [URL: https://www.chemwhat.com/5-bromo-1-pentanesulfonic-acid-sodium-salt-cas-55788-45-9.html]

- BIOFOUNT. 55788-45-9|this compound. [URL: https://www.biofount.com/5-bromo-1-pentanesulfonic-acid-sodium-salt-cas-55788-45-9-46700.html]

- ChemicalBook. This compound | 55788-45-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9711674.htm]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/02119.pdf]

- Arkema. SAFETY DATA SHEET. [URL: https://www.arkema.

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/159042]

- Echemi. This compound. [URL: https://www.echemi.com/products/pd20160309105423-5-bromo-1-pentanesulfonic-acid-sodium-salt.html]

- National Institutes of Health (NIH). Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215907/]

- PubMed Central. Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10795493/]

- ResearchGate. (PDF) Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. [URL: https://www.researchgate.net/publication/377317374_Synthesis_of_new_zwitterionic_surfactants_and_investigation_of_their_surface_active_and_thermodynamic_properties]

- Smolecule. This compound. [URL: https://www.smolecule.com/5-bromo-1-pentanesulfonic-acid-sodium-salt-cas-55788-45-9.html]

- Google Patents. Method for preparing 1-pentanesulfonic acid sodium salt concentrate. [URL: https://patents.google.

- MP Biomedicals. 1-Pentanesulfonic Acid Sodium Salt Monohydrate. [URL: https://www.mpbio.

- MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. [URL: https://www.mdpi.com/1420-3049/25/22/5465]

- National Institutes of Health (NIH). Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747440/]

- Beyondlab. Pentane-1-Sulfonic Acid Sodium Salt. [URL: https://beyondlab.com/en/products/pentane-1-sulfonic-acid-sodium-salt-17477-95-1]

- MDPI. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [URL: https://www.mdpi.com/1422-8599/5/3/M319]

- Bloom Tech. What is the use of 5-Bromo-1-pentene. [URL: https://www.bloomtechz.com/news/what-is-the-use-of-5-bromo-1-pentene-82080181.html]

- Sigma-Aldrich. Pentane-1-sulfonic acid sodium salt for ion pair chromatography LiChropur. [URL: https://www.sigmaaldrich.com/US/en/product/supelco/109053]

- Sigma-Aldrich. Pentane-1-sulfonic acid sodium salt for ion pair chromatography LiChropur 22767-49-3. [URL: https://www.sigmaaldrich.com/US/en/product/mm/22767493]

- ResearchGate. Using of 1-Pentane Sulfonic Acid Sodium Salt in the Mobile Phase. [URL: https://www.researchgate.net/publication/348427909_Using_of_1-Pentane_Sulfonic_Acid_Sodium_Salt_in_the_Mobile_Phase]

- PubMed. Interaction between newly synthesized surface-active ionic liquids with pharmaceutically active anion and bovine serum albumin. [URL: https://pubmed.ncbi.nlm.nih.gov/38048633/]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy this compound [smolecule.com]

- 4. 55788-45-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. CN102050763A - Method for preparing 1-pentanesulfonic acid sodium salt concentrate - Google Patents [patents.google.com]

- 6. Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Interaction between newly synthesized surface-active ionic liquids with pharmaceutically active anion and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-1-pentanesulfonic Acid Sodium Salt, a bifunctional molecule with significant potential in proteomics, drug delivery, and synthetic chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Molecular Identity and Structure

This compound (CAS Number: 55788-45-9) is an aliphatic organic compound featuring both a terminal bromine atom and a sulfonate salt.[1] This unique bifunctionality makes it a valuable reagent for chemical modifications and bioconjugation.

The molecular formula of the anhydrous salt is C₅H₁₀BrNaO₃S, with a molecular weight of approximately 254.10 g/mol .[2][3] The hydrated form is also common. The structure consists of a five-carbon aliphatic chain. At one end (C5), there is a bromine atom, a good leaving group for nucleophilic substitution reactions. At the other end (C1), a sulfonic acid group is present as its sodium salt, which is highly polar and water-soluble.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this reagent is crucial for its effective application in experimental design.

| Property | Value | Source |

| CAS Number | 55788-45-9 | [1][4] |

| Molecular Formula | C₅H₁₀BrNaO₃S | [2][3] |

| Molecular Weight | 254.10 g/mol (anhydrous) | [2][3] |

| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds |

| Solubility | Soluble in water | Inferred from related compounds |

| Melting Point | > 300 °C (for the non-brominated analog, 1-pentanesulfonic acid sodium salt) | Inferred from related compounds |

Synthesis and Structural Elucidation

Synthetic Pathway: Strecker-type Sulfonylation

The synthesis of ω-bromoalkanesulfonates like this compound is typically achieved through a nucleophilic substitution reaction, a variation of the Strecker sulfite synthesis. This method involves the reaction of a dibromoalkane with a sulfite salt.

A plausible and efficient synthetic route starts with 1,5-dibromopentane and an aqueous solution of sodium sulfite. In this Sₙ2 reaction, one of the bromine atoms is displaced by the sulfite ion. The use of a significant excess of 1,5-dibromopentane can favor the monosubstituted product over the disubstituted byproduct.

Caption: Synthetic workflow for this compound.

A general protocol, adapted from the synthesis of similar bromoalkane sulfonates, is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 1,5-dibromopentane and an aqueous solution of sodium sulfite. A molar ratio of 1,5-dibromopentane to sodium sulfite greater than 1:1 is recommended to minimize the formation of the disulfonated byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction is typically refluxed for several hours.

-

Work-up and Isolation: After cooling the reaction mixture, the product can be precipitated. The addition of a salt, such as sodium bromide, can induce crystallization and improve the yield of the desired product.[1] The crude product is then collected by filtration.

-

Purification: The collected solid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Structural Characterization

The structural identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic multiplets for the methylene protons along the pentyl chain. The protons adjacent to the bromine atom (C5) and the sulfonate group (C1) will be shifted downfield compared to the other methylene groups.

-

¹³C NMR will display five distinct signals for the five carbon atoms of the pentyl chain, with the carbons attached to the bromine and sulfur atoms showing the most significant chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the sulfonate group (S=O stretching) typically in the regions of 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

-

Mass Spectrometry (MS): Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), can be used to confirm the molecular weight of the anion (C₅H₁₀BrO₃S⁻).[5] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition.[6]

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile tool in several areas of scientific research and pharmaceutical development.

Proteomics and Bioconjugation

The term "aliphatic biochemical for proteomics research" suggests its utility as a cross-linking agent or a bifunctional linker.[4] The bromoalkyl end can react with nucleophilic side chains of amino acids such as cysteine or lysine, while the highly polar sulfonate group can enhance the water solubility of the resulting conjugate.

Workflow: Protein Labeling with this compound

Caption: Workflow for protein labeling using the bifunctional linker.

This labeling can be instrumental in:

-

Structural Proteomics: Introducing distance constraints in protein structures or protein-protein complexes for analysis by mass spectrometry.

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): Acting as a hydrophilic linker to attach cytotoxic drugs to antibodies, potentially improving the pharmacokinetic profile of the ADC.

Ion-Pair Chromatography

Alkyl sulfonates are widely used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). Although there are no specific protocols found for the 5-bromo derivative, its non-brominated analog, 1-pentanesulfonic acid sodium salt, is a common choice. The underlying principle involves the formation of a neutral ion pair between the anionic sulfonate and a cationic analyte. This increases the hydrophobicity of the analyte, leading to enhanced retention on the nonpolar stationary phase. The pentyl chain provides the necessary hydrophobicity for this interaction.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a promising bifunctional reagent with significant potential for researchers in chemistry, proteomics, and drug development. Its ability to act as a hydrophilic linker and its potential application as an ion-pairing reagent make it a valuable tool for chemical synthesis and bioanalysis. Further research into its specific applications and the publication of detailed characterization data will undoubtedly expand its utility in the scientific community.

References

-

Alfa Aesar. This compound. [Link]

- Google Patents.

- The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Journal of Chemical and Pharmaceutical Research, 2017, 9(11):207-215.

- Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 2021, 13(5): 835-850.

Sources

- 1. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 2. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-pentanesulfonic Acid Sodium Salt

Introduction & Significance

5-Bromo-1-pentanesulfonic Acid Sodium Salt (CAS No. 55788-45-9) is a bifunctional aliphatic compound of significant interest to researchers in medicinal chemistry, proteomics, and materials science.[1] Its molecular architecture, featuring a terminal alkyl bromide at one end and a highly polar sodium sulfonate group at the other, makes it a uniquely versatile synthetic building block.

The alkyl bromide moiety serves as a potent electrophilic handle, enabling its use as an alkylating agent for introducing a five-carbon hydrophilic chain onto various nucleophiles such as amines, thiols, or carboxylates.[2][3][4] Concurrently, the sodium sulfonate group imparts significant aqueous solubility to the parent molecule and any subsequent derivatives. This dual-functionality is particularly valuable in drug development, where modifying a lead compound's physicochemical properties is a critical step. The strategic introduction of a sulfonate group can enhance a drug candidate's solubility, alter its absorption and distribution profile, and mitigate issues of poor bioavailability, a common hurdle in pharmaceutical development.[5][6]

This guide provides a comprehensive overview of the primary synthesis pathway for this compound, grounded in established chemical principles. It offers a detailed, field-proven experimental protocol, explains the causality behind methodological choices, and includes workflows for purification and characterization to ensure the synthesis is a self-validating and reproducible process.

Core Synthesis Pathway: The Strecker Sulfite Alkylation

The most direct and reliable method for preparing this compound is through the nucleophilic substitution reaction between 1,5-dibromopentane and sodium sulfite. This transformation is a classic example of the Strecker sulfite synthesis, a robust method for forming carbon-sulfur bonds.[7]

Strategic Rationale and Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the sulfite anion (SO₃²⁻), acting as a soft nucleophile, attacks one of the electrophilic primary carbon atoms of 1,5-dibromopentane. This concerted attack results in the displacement of a bromide ion, which is an excellent leaving group due to its stability as an anion.

A critical challenge in this synthesis is achieving selective mono-sulfonation while avoiding the formation of the disubstituted byproduct, sodium pentane-1,5-disulfonate. The key to controlling this selectivity lies in manipulating the stoichiometry of the reactants. By employing a significant molar excess of 1,5-dibromopentane relative to sodium sulfite, the probability of a single sulfite ion reacting with a dibromopentane molecule is maximized.[8] Once one bromide has been substituted, the resulting 5-bromo-1-pentanesulfonate anion is less reactive towards further substitution, and the statistical likelihood of the remaining sulfite encountering an unreacted 1,5-dibromopentane molecule is much higher.

Visualization of the Synthesis Pathway

The overall transformation is depicted below, highlighting the key reactants and the final product.

Caption: Step-by-step workflow for the synthesis and purification process.

Product Characterization & Data

Confirmation of the product's identity and purity is essential. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Expected Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for the successfully synthesized product, which serves as a benchmark for validation.

| Analysis | Expected Results (in D₂O) |

| ¹H NMR | δ ~3.5 ppm (triplet, 2H, -CH₂Br) δ ~2.9 ppm (triplet, 2H, -CH₂SO₃⁻) δ ~1.9 ppm (quintet, 2H, -CH₂CH₂Br) δ ~1.7 ppm (quintet, 2H, -CH₂CH₂SO₃⁻) δ ~1.5 ppm (quintet, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR | δ ~55 ppm (-CH₂SO₃⁻) δ ~35 ppm (-CH₂Br) δ ~32 ppm (-CH₂CH₂Br) δ ~28 ppm (-CH₂CH₂CH₂-) δ ~24 ppm (-CH₂CH₂SO₃⁻) |

| Mass Spec (ESI-) | [M-Na]⁻ calculated for C₅H₁₀BrO₃S⁻: 228.96, found: ~229.0 |

Representative Synthesis Data

The table below provides an example of a typical laboratory-scale synthesis run.

| Parameter | Value |

| 1,5-Dibromopentane (Starting Material) | 229.9 g (1.0 mol) |

| Sodium Sulfite (Limiting Reagent) | 42.0 g (0.33 mol) |

| Molar Ratio (Dibromopentane:Sulfite) | 3 : 1 |

| Theoretical Yield | 84.2 g (0.33 mol) |

| Actual Yield (after purification) | 63.2 g (75% yield) |

| Appearance | White crystalline solid |

Safety and Handling Precautions

-

1,5-Dibromopentane: This compound is an alkylating agent and should be handled with care. It is an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

General Precautions: The reaction involves heating flammable solvents (ethanol). Ensure no open flames are nearby and that the heating mantle is properly controlled. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound via the Strecker sulfite alkylation of 1,5-dibromopentane is a robust, scalable, and reproducible method. By carefully controlling the stoichiometry to favor monosubstitution and employing a rigorous purification protocol involving extraction and recrystallization, a high-purity product can be reliably obtained. The resulting bifunctional molecule serves as a valuable intermediate, empowering researchers and drug development professionals to strategically modify molecules to enhance properties such as aqueous solubility, thereby accelerating the discovery and development of new chemical entities.

References

- Green Chemistry (RSC Publishing). Sustainable access to sulfonic acids from halides and thiourea dioxide with air.

- Wikipedia. Sulfonic acid.

- Google Patents. US5312974A - Process for the production of light-colored lower alkane-sulfonic acids, more particularly methanesulfonic acid.

- The Royal Society of Chemistry. Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air.

- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

-

YouTube. Alkyl Sulfonates: Preparation and Reactions. Available at: [Link]

-

Chemistry Steps. Sulfonation of Benzene. Available at: [Link]

-

Wikipedia. Aromatic sulfonation. Available at: [Link]

-

YouTube. Electrophilic Aromatic Substitution: Sulfonation. Available at: [Link]

-

YouTube. Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

- Google Patents. Method for preparing 1-pentanesulfonic acid sodium salt concentrate.

-

Filo. Question The major product obtained in the following reaction is. Available at: [Link]

-

Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. Available at: [Link]

-

NCBI Bookshelf - LiverTox. Alkylating Agents. Available at: [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

-

Oncohema Key. Alkylating Agents. Available at: [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

-

NCBI Bookshelf - Holland-Frei Cancer Medicine. Alkylating Agents. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. US5312974A - Process for the production of light-colored lower alkane-sulfonic acids, more particularly methanesulfonic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt for Advanced Proteomics Research

Foreword: Redefining Cysteine Alkylation in Proteomics

In the landscape of proteomics, the comprehensive analysis of proteins and their intricate networks relies on meticulous sample preparation. A cornerstone of this process is the reduction and alkylation of cysteine residues. This critical step prevents the reformation of disulfide bonds, ensuring accurate protein digestion and subsequent analysis by mass spectrometry (MS). While reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) have long been the workhorses of proteomics laboratories, the demand for more sophisticated analytical strategies necessitates the exploration of novel chemical tools.[1][2][3]

This guide introduces 5-Bromo-1-pentanesulfonic Acid Sodium Salt, an aliphatic biochemical reagent poised to offer unique advantages in proteomics research.[4] We will delve into the chemical principles governing its reactivity, propose detailed protocols for its application, and explore its potential to enable advanced analytical workflows, particularly in the realm of quantitative and structural proteomics.

The Chemical Rationale: A Bifunctional Alkylating Agent

This compound (Br-C5-SO3Na) is a bifunctional molecule featuring a reactive bromoalkane group and a highly polar sulfonate group. This unique structure underpins its utility in proteomics.

-

The Alkylating Moiety: The bromo- moiety serves as the reactive handle for alkylating nucleophilic amino acid residues. In the context of proteomics, the primary target is the thiol group (-SH) of cysteine residues, which are highly nucleophilic and readily participate in SN2 reactions.[1] This reaction forms a stable thioether bond, effectively "capping" the cysteine.[2]

-

The Sulfonate Tag: The terminal sulfonate group (-SO3-) is a strong acid, ensuring it remains negatively charged over a wide pH range. This permanent charge introduces a unique physicochemical property to the modified peptides, which can be leveraged for specific enrichment strategies and to alter peptide behavior in chromatographic separations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55788-45-9 | [4] |

| Molecular Formula | C₅H₁₀BrNaO₃S | [4] |

| Molecular Weight | 255.11 g/mol | [4] |

| Structure | Br-(CH₂)₅-SO₃⁻Na⁺ | N/A |

Proposed Mechanism of Action in Protein Alkylation

The alkylation of cysteine residues by this compound is proposed to follow a standard SN2 reaction mechanism. This process is integral to preparing protein samples for mass spectrometry.[2]

Figure 1: Proposed SN2 reaction mechanism for the alkylation of a cysteine residue with 5-Bromo-1-pentanesulfonic Acid.

Following the reduction of disulfide bonds to free thiols, the deprotonated thiolate anion of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a stable S-pentylsulfonate cysteine derivative and the displacement of the bromide ion.

Experimental Protocol: In-Solution Protein Alkylation for LC-MS/MS Analysis

This protocol provides a step-by-step methodology for the in-solution alkylation of proteins using this compound, followed by tryptic digestion for bottom-up proteomics analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound

-

Iodoacetamide (IAA) as a control

-

Sequencing-grade trypsin

-

Formic acid

-

Acetonitrile (ACN)

-

Ultrapure water

Protocol:

-

Protein Denaturation and Reduction:

-

To your protein sample (e.g., 100 µg in 100 µL of 8 M urea buffer), add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

Prepare a fresh solution of this compound in ultrapure water (e.g., 200 mM).

-

Add the alkylating agent to the reduced protein sample to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 45 minutes.

-

-

Quenching:

-

To quench any unreacted alkylating agent, add DTT to a final concentration of 20 mM.

-

Incubate at room temperature for 15 minutes.

-

-

Buffer Exchange and Digestion:

-

Dilute the sample with 100 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 1 M.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Figure 2: A streamlined workflow for in-solution protein alkylation and preparation for mass spectrometry.

Advanced Applications and Potential Advantages

The unique properties of this compound open up possibilities for advanced proteomics applications beyond standard protein identification.

Enrichment of Modified Peptides

The negatively charged sulfonate group can be exploited for the selective enrichment of alkylated peptides using strong anion exchange (SAX) chromatography. This would be particularly beneficial for:

-

Reducing sample complexity: By isolating the cysteine-containing peptides, the complexity of the sample injected into the mass spectrometer is significantly reduced, potentially leading to a higher number of identified peptides.

-

Targeted analysis of post-translational modifications (PTMs): Enriching for cysteine-containing peptides can facilitate the identification and quantification of PTMs on or near these residues.

Quantitative Proteomics

While not isotopically labeled, this compound can be used in label-free quantitative proteomics workflows.[5] Its consistent and complete reaction with cysteine residues is crucial for accurate quantification based on spectral counting or peak intensity measurements.

Structural Proteomics

As a bifunctional reagent, this compound has the potential to be used in protein cross-linking studies to probe protein-protein interactions and three-dimensional protein structures.[6][7] By reacting with nucleophilic residues on two different proteins or within the same protein, it can provide distance constraints for structural modeling.

Table 2: Comparison with Common Alkylating Agents

| Reagent | Reactive Group | Modification | Key Advantages | Potential Disadvantages |

| Iodoacetamide (IAA) | Iodoacetyl | Carboxyamidomethyl | High reactivity, well-established protocols. | Can cause off-target modifications.[1] |

| N-ethylmaleimide (NEM) | Maleimide | N-ethylsuccinimide | High specificity for thiols. | Can undergo hydrolysis. |

| This compound | Bromoalkane | S-pentylsulfonate | Introduces a permanent negative charge for enrichment. | Less documented, potential for off-target reactions. |

Concluding Remarks and Future Outlook

This compound represents a promising, albeit less-explored, tool in the proteomics arsenal. Its bifunctional nature, combining a reliable alkylating group with a versatile charged tag, offers compelling opportunities for developing novel and powerful proteomics workflows. Further research is warranted to fully characterize its reactivity, specificity, and fragmentation behavior in the mass spectrometer. As the field of proteomics continues to push the boundaries of sensitivity and comprehensiveness, the adoption of innovative chemical probes like this compound will be instrumental in unraveling the complexities of the proteome.

References

- Lustig, A., & Ben-Hayim, E. (2010). Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(4), 768-780.

- Gaspari, M., & Cuda, G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid Communications in Mass Spectrometry, 17(20), 2353-2358.

- Kuznetsova, K. S., Lihachev, A. V., Bugrova, A. E., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022.

- Lin, D., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2947-2954.

- Gnad, F., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Proteome Research.

- Iavarone, A. T., & Williams, E. R. (2003). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Journal of the American Society for Mass Spectrometry, 14(1), 1-12.

- Wang, H., et al. (2012). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 11(12), 5926-5934.

-

ResearchGate. (n.d.). Workflow of quantitative proteomics techniques. Retrieved from [Link]

- Gorshkov, M. V., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 205-216.

- Chen, Y. C., & Chen, C. H. (2007). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical Chemistry, 79(22), 8569-8575.

- Herbert, B. R., et al. (2001). Strategies for the enrichment and identification of basic proteins in proteome projects. Proteomics, 1(7), 823-829.

- Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. Journal of Biological Chemistry, 245(1), 112-116.

- Convertine, A. J., & Stayton, P. S. (2011). Emerging Synthetic Techniques for Protein-Polymer Conjugations. Polymer Chemistry, 2(8), 1645-1652.

- Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1435-1449.

- Wiśniewski, J. R. (2017). Sample preparation for proteomics and mass spectrometry from animal samples. Methods in Molecular Biology, 1619, 229-241.

- Woods, A. G., & Sokolowska, I. (2010). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. Journal of the American Society for Mass Spectrometry, 21(12), 2133-2140.

- Lee, K., & Lee, J. S. (2013). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(1), 143-152.

- Current Protocols in Molecular Biology. (2010). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.

-

Protocols.io. (2024). Proteomics sample preparation. Retrieved from [Link]

- Wilson, R., et al. (2021). Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 1-10.

-

Scilit. (n.d.). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]

- Kuznetsova, K. S., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia Khimiia, 66(3), 205-216.

- Scheck, R. A., & Francis, M. B. (2007). Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. Journal of the American Chemical Society, 129(23), 7114-7115.

- Yang, Y., & Li, W. (2019). Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Proteomics, 204, 103403.

- Di Cerbo, V., & Micol, V. (2012). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences, 13(12), 16324-16353.

-

MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry. Retrieved from [Link]

- Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of Biological Chemistry, 245(1), 112-116.

- Apffel, A., et al. (1997). Protein-inhibitor complexes analyzed by alkaline capillary LC-MS. Journal of the American Society for Mass Spectrometry, 8(5), 534-539.

- Uejio, J. S., et al. (2008). Investigation of protein conformation and interactions with salts via X-ray absorption spectroscopy. The Journal of Physical Chemistry B, 112(48), 15418-15425.

-

PubChem. (n.d.). 1-Pentanesulfonic acid, sodium salt. Retrieved from [Link]

Sources

- 1. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 7. Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 5-Bromo-1-pentanesulfonic Acid Sodium Salt

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in the fields of chemistry and pharmacology. For a compound like 5-Bromo-1-pentanesulfonic Acid Sodium Salt, which finds use in proteomics and as an intermediate in organic synthesis, understanding its solubility is paramount.[1][2] In drug discovery, for instance, poor aqueous solubility can hinder absorption and lead to low bioavailability, ultimately causing promising candidates to fail.[3] Therefore, a precise characterization of a compound's solubility is a foundational step in its development and application.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 55788-45-9 | [1] |

| Molecular Formula | C₅H₁₁BrO₃S•Na | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| Alternate Name | Sodium 5-Bromo-1-pentanesulfonate | [1] |

The presence of a sulfonic acid salt group generally enhances the water solubility of organic compounds.[2] This is a key structural feature of this compound that suggests a degree of aqueous solubility. However, the bromo- and pentane- components introduce lipophilic character, making experimental determination of its precise solubility in various solvents essential.

Theoretical Framework for Solubility Determination

The solubility of an ionic compound in a solvent is governed by a thermodynamic equilibrium between the solid state and the dissolved ions. This equilibrium can be influenced by several factors, including temperature, pH, and the presence of other ions.[4][5] For a comprehensive understanding, it is crucial to investigate both kinetic and thermodynamic solubility.

-

Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly prepared, typically from a concentrated stock solution in an organic solvent like DMSO.[3][6] It is a high-throughput measurement often used in the early stages of drug discovery.[3]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material.[7] This measurement requires longer incubation times to ensure equilibrium is reached and is considered the gold standard for solubility determination.[8]

The following diagram illustrates the conceptual workflow for determining the solubility of a compound like this compound.

Caption: Shake-Flask method for thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility assays are well-suited for higher throughput screening. [6] Objective: To rapidly assess the solubility of this compound from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate reader (e.g., nephelometer or UV spectrophotometer)

-

Automated liquid handler (recommended)

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours). [6]5. Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance using a UV plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

Data Analysis and Presentation

The raw data from the analytical instruments must be processed to determine the solubility values. A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

Expected Data Presentation:

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 5.0) | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Deionized Water | 37 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

The Effect of Temperature

For most ionic compounds, solubility in water increases with temperature. [9]This is because the dissolution process is often endothermic. By determining the solubility at different temperatures (e.g., 25°C and 37°C), the thermodynamic properties of dissolution, such as the enthalpy of dissolution, can be estimated. [4]

The Effect of pH

The solubility of ionizable compounds can be significantly influenced by the pH of the medium. [5]Although 5-Bromo-1-pentanesulfonic Acid is a strong acid and will be fully ionized over a wide pH range, investigating its solubility in buffers of different pH values is still important, as it can reveal potential interactions with buffer components.

Conclusion

A thorough understanding of the solubility of this compound is crucial for its effective application in research and development. While readily available quantitative data is scarce, the experimental protocols detailed in this guide provide a robust framework for its determination. By systematically investigating its thermodynamic and kinetic solubility under various conditions, researchers can generate the critical data needed to advance their work. The principles of method validation, careful experimental execution, and rigorous data analysis are paramount to ensuring the integrity and reliability of the results.

References

-

PubChem. 1-Pentanesulfonic acid, sodium salt. Available from: [Link]

-

Loba Chemie. 1-PENTANE SULPHONIC ACID SODIUM SALT MONOHYDRATE. Available from: [Link]

-

Scharlab. 1-Pentane sulfonic acid, sodium salt, HPLC grade. Available from: [Link]

-

Chemistry LibreTexts. Determining the Solubility of Ionic Compounds. Available from: [Link]

-

Britannica. Sulfonic acid. Available from: [Link]

-

National Center for Biotechnology Information. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available from: [Link]

-

National Center for Biotechnology Information. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Available from: [Link]

-

ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]

-

YouTube. Solubility of Ionic Compounds. Available from: [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

-

PubChem. 2-Picoline-borane. Available from: [Link]

-

IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Wikipedia. Sulfonic acid. Available from: [Link]

- Google Patents. Method for preparing 1-pentanesulfonic acid sodium salt concentrate.

-

CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

- Unknown.

-

LCGC International. Developing and Validating Dissolution Procedures. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Development and validation of dissolution procedures. Available from: [Link]

- Unknown. EXPERIMENT 9: SOLUBILITIES - Pre-lab Questions. (Link not available)

-

AJPO JOURNALS. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Creative Biolabs. Solubility Assessment Service. Available from: [Link]

-

Loba Chemie. 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS. Available from: [Link]

-

EMBIBE. Ionic Compounds: Solubility - Lab Experiments. Available from: [Link]

- Unknown.

-

ResearchGate. Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. Available from: [Link]

-

PubMed. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. enamine.net [enamine.net]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. researchgate.net [researchgate.net]

5-Bromo-1-pentanesulfonic Acid Sodium Salt safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1-pentanesulfonic Acid Sodium Salt

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and proteomics research, novel chemical entities are the lifeblood of innovation. This compound, an aliphatic biochemical used in proteomics, represents one such compound.[1] However, its novelty means that comprehensive, publicly-accessible safety data is limited. This guide, therefore, deviates from a standard Safety Data Sheet (SDS) recitation. Instead, it provides a framework for risk assessment and establishes best-practice protocols grounded in chemical principles and extensive laboratory experience. As Senior Application Scientists, our primary directive is not just to follow protocols, but to understand and anticipate risk, especially when data is incomplete. This document is structured to empower researchers to do precisely that.

Compound Identification and Characterization

Before any handling protocol can be established, it is crucial to consolidate all known information about the substance.

| Identifier | Value | Source |

| Chemical Name | This compound | Santa Cruz Biotechnology[1] |

| Synonym(s) | Sodium 5-Bromo-1-pentanesulfonate | Santa Cruz Biotechnology[1] |

| CAS Number | 55788-45-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₅H₁₀BrNaO₃S | Smolecule[2] |

| Molecular Weight | 253.09 g/mol | Smolecule[2] |

| Primary Application | Biochemical for proteomics research | Santa Cruz Biotechnology[1] |

Risk Assessment: A Logic-Based Approach to Unknowns

The absence of a complete, peer-reviewed toxicological profile necessitates a conservative, risk-based approach. The fundamental principle is to treat the compound as potentially hazardous based on its chemical structure until proven otherwise. The functional groups present in the molecule provide critical clues to its potential reactivity and toxicity.

Key Structural Features and Inferred Hazards:

-

Bromoalkane Moiety (C-Br): Alkyl halides are a well-known class of alkylating agents. This functionality suggests a potential to react with biological nucleophiles, such as DNA and proteins. Therefore, it is prudent to consider the compound as a potential mutagen, carcinogen, or reproductive toxin until data proves otherwise.

-

Sulfonate Group (-SO₃⁻): The sodium sulfonate group renders the molecule highly polar and likely water-soluble. This has implications for its environmental fate and the choice of spill cleanup materials.

-

Solid State: As a sodium salt, the compound is expected to be a solid at room temperature, reducing the risk of vapor inhalation compared to a volatile liquid. However, this introduces the hazard of airborne dust generation.

The following diagram illustrates a logical workflow for assessing and mitigating risk when handling a compound with limited safety data.

Caption: Risk assessment flow for this compound.

Core Safety and Handling Protocols

Based on the risk assessment, the following protocols are mandated. These are not mere suggestions but are self-validating systems designed to provide maximum protection.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning Chemical Fume Hood . All manipulations that could generate dust, including weighing, transferring, and preparing solutions, must be performed within the hood to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the inferred hazards, a comprehensive PPE ensemble is required. The choice of PPE is not arbitrary; it is a direct response to the potential routes of exposure.

| Protection Type | Required PPE | Rationale / Causality |

| Eye Protection | Chemical safety goggles and a face shield | The sulfonate group suggests it is a solid, posing a risk of particle projection. A face shield provides an additional layer of protection during bulk transfers. |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against dermal contact. The potential for alkylating properties makes skin exposure a significant concern. Check glove manufacturer's compatibility charts for bromoalkanes. |

| Body Protection | A fully-fastened laboratory coat | Prevents contamination of personal clothing. |

| Respiratory | Use in a chemical fume hood is primary. If hood is unavailable or in case of a large spill, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Protects against inhalation of fine powders. |

The following diagram outlines the decision-making process for PPE selection.

Caption: Decision tree for selecting appropriate PPE.

Handling and Storage

-

Handling:

-

Designate a specific area within a chemical fume hood for handling this compound.

-

Use tools (spatulas, weigh boats) dedicated to this chemical or thoroughly decontaminated after use.

-

Avoid creating dust. If the material is finely powdered, gentle scooping is preferred over pouring.

-

Prepare solutions by adding the solid slowly to the solvent to prevent splashing.

-

-

Storage:

-

Keep the container tightly closed in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents, which are a common incompatibility for many organic compounds.

-

Follow supplier recommendations for temperature. For this compound, storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years) is advised.

-

Emergency Procedures: Planning for Contingencies

First-Aid Measures

These measures are based on general principles for chemical exposure and should be followed while seeking immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Accidental Release Measures (Spills)

-

Evacuate: Immediately clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For a small, solid spill, gently cover with an inert absorbent material (e.g., sand, vermiculite). Avoid sweeping dry powder, as this can generate dust.

-

Collect: Carefully scoop the contained material into a labeled, sealable waste container.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and then wipe with a detergent solution. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of it through a licensed waste disposal company in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.

References

-

BIOFOUNT. this compound Product Page. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt: From Synthesis to Application

Foreword: A Molecule Defined by its Bifunctionality

5-Bromo-1-pentanesulfonic Acid Sodium Salt (C₅H₁₀BrNaO₃S) is a fascinating and highly useful aliphatic compound, notable for its bifunctional nature. Possessing both a terminal sulfonate group and a primary bromide, it serves as a versatile building block and reagent in various scientific disciplines. The anionic sulfonate head provides hydrophilicity and the capacity for strong ionic interactions, while the bromo-terminated alkyl chain offers a reactive site for nucleophilic substitution, enabling its conjugation to other molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical principles, historical synthetic roots, and practical applications.

Part 1: The Genesis of a Workhorse Reagent: Discovery and History

While a singular, celebrated moment of discovery for this compound is not prominently documented in scientific literature, its conceptualization and synthesis are deeply rooted in the foundational principles of organic chemistry. The historical context of this compound is best understood through the development of the reaction that underpins its creation: the Strecker Sulfite Alkylation .

First described by Adolph Strecker in 1868, this reaction provides a direct and reliable method for the formation of alkyl sulfonates from the reaction of alkyl halides with alkali or ammonium sulfites.[1] This classical and convenient method has been a mainstay in organic synthesis for over a century, allowing for the straightforward introduction of the sulfonate group.[1][2]

The synthesis of this compound is a logical extension of this venerable reaction. By employing a starting material with two electrophilic sites, such as 1,5-dibromopentane, a selective monosubstitution with a sulfite salt can be achieved, yielding the desired bromopentanesulfonate. The choice of a dibromo-alkane as a precursor allows for the retention of a bromine atom as a valuable functional handle for subsequent chemical modifications.

The enduring utility of the Strecker reaction and its derivatives underscores a key principle in chemical synthesis: the power of robust and well-understood reactions to generate a vast array of functionalized molecules, including specialized reagents like this compound.

Part 2: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 55788-45-9 | [1][3][4] |

| Molecular Formula | C₅H₁₁BrO₃S•Na | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| Appearance | White solid | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) | [5] |

While detailed spectral data is often lot-specific, representative data can be found in various chemical databases. The key spectral features to confirm the identity of this compound would include:

-

¹H NMR: Signals corresponding to the five distinct methylene groups of the pentyl chain. The methylene group adjacent to the bromine atom and the one adjacent to the sulfonate group would exhibit characteristic downfield shifts.

-

¹³C NMR: Five distinct signals for the carbon atoms of the pentyl chain.

-

FTIR: Strong absorption bands characteristic of the S=O stretching of the sulfonate group.

-

Mass Spectrometry: The detection of the molecular ion and characteristic fragmentation patterns.

Part 3: Synthesis and Mechanism

The synthesis of this compound is a prime example of a nucleophilic substitution reaction. The most probable and historically grounded method is the Strecker sulfite alkylation.[1][2]

The Underlying Chemistry: Sₙ2 Reaction at its Core

The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this process, the sulfite anion, a potent nucleophile, attacks one of the primary carbon atoms of 1,5-dibromopentane. This carbon atom is electrophilic due to the electron-withdrawing nature of the attached bromine atom. The sulfite ion attacks the carbon from the backside, leading to the displacement of a bromide ion as the leaving group in a single, concerted step.

Experimental Protocol: A Conceptualized Approach

The following protocol is a conceptualized procedure based on the principles of the Strecker sulfite alkylation and general organic synthesis techniques.

Materials:

-

1,5-Dibromopentane

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ethanol

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) (Optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in a mixture of water and ethanol.

-

Addition of Reactant: To the stirred solution, add 1,5-dibromopentane. To enhance the reaction rate, a phase-transfer catalyst can be added.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Part 4: Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of scientific research and pharmaceutical development.

Proteomics and Bioconjugation

In the field of proteomics, this compound is described as an aliphatic biochemical.[1][4] The terminal bromine atom allows for the covalent attachment of the pentanesulfonate moiety to nucleophilic residues on proteins, such as the thiol groups of cysteine or the amino groups of lysine. This modification can be used to:

-

Introduce a Negative Charge: The highly polar sulfonate group can alter the overall charge and solubility of a protein, which can be useful in protein purification and characterization studies.

-

Serve as a Linker: The five-carbon chain acts as a spacer, allowing for the attachment of other molecules, such as fluorescent dyes or affinity tags, to a protein of interest without sterically hindering its biological activity.

Ion-Pair Chromatography

A significant application of alkyl sulfonates, including this compound and its non-brominated counterpart, is in ion-pair chromatography. This technique is a form of reverse-phase HPLC that enables the separation of ionic and highly polar analytes on a non-polar stationary phase.

In this method, the alkyl sulfonate is added to the mobile phase. It forms an ion pair with positively charged analytes, effectively neutralizing their charge and increasing their retention on the hydrophobic column. This allows for the separation of compounds that would otherwise elute too quickly with the solvent front.

Potential Role in Drug Development

While direct therapeutic applications of this compound are not documented, its role as a linker and modifying agent is highly relevant to drug development. The ability to conjugate this molecule to active pharmaceutical ingredients (APIs) can be explored to:

-

Modify Solubility and Bioavailability: The introduction of the hydrophilic sulfonate group can potentially improve the aqueous solubility of poorly soluble drug candidates.

-

Develop Prodrugs: The bromoalkyl chain could be used to attach the sulfonate moiety to a drug molecule via a cleavable linker, creating a prodrug that releases the active compound under specific physiological conditions.

It is important to note that alkyl sulfonates are a class of compounds that can be alkylating agents and are sometimes considered potentially genotoxic.[6] Therefore, any application in drug development would require rigorous toxicological assessment. However, the use of sulfonic acids to form salts with APIs is a common strategy in pharmaceutical formulation to improve properties like solubility and stability.[7]

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound stands as a testament to the enduring utility of classical organic reactions in generating modern chemical tools. Its history is intrinsically linked to the development of the Strecker sulfite alkylation, a reaction that has empowered chemists for over 150 years. The bifunctional nature of this molecule, with its hydrophilic sulfonate head and reactive alkyl bromide tail, provides a versatile platform for chemical modification and has found applications in fields ranging from proteomics to analytical chemistry. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and applications of this and similar reagents is essential for advancing scientific discovery.

References

- Strecker, A. Ueber einige neue Reactionen des schwefligsauren Ammoniums. Annalen der Chemie und Pharmacie, 148, 90-96 (1868).

- Bai, R., Zhang, R., Qi, H., Yan, X., & Chen, L. Preparation of Sodium Sulfonates Using by Copper as Catalyst. Asian Journal of Chemistry, 26(18), 6145-6147 (2014).

-

PubChem. 1-Pentanesulfonic acid, sodium salt. [Link]

-

Elder, D. P., et al. The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99 (7), 2948-2961 (2010). [Link]

-

Snodin, D. J. Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Journal of Pharmaceutical Sciences, (2024). [Link]

- Google Patents.

Sources

- 1. Strecker Sulfite Alkylation [drugfuture.com]

- 2. asianpubs.org [asianpubs.org]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 1-Pentanesulfonic acid, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Bromo-1-pentanesulfonic Acid Sodium Salt, a specialized aliphatic biochemical. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its properties, potential applications, and safe handling procedures.

Core Chemical Identity and Physical Properties

This compound is a halogenated organic salt. Its core structure consists of a five-carbon pentane chain, functionalized with a terminal sulfonic acid group and a bromine atom. The sodium salt form enhances its stability and handling characteristics.

Molecular Structure and Identification

The precise molecular formula and weight of this compound are subject to some variation across different suppliers, which may be attributed to the presence of water of hydration. The two commonly cited formulas are C₅H₁₀BrNaO₃S and C₅H₁₁BrO₃S·Na.[1][2] For the purpose of this guide, we will primarily refer to the anhydrous form, C₅H₁₀BrNaO₃S.

Diagram 1: Chemical Structure of this compound

Summary of Physical Characteristics